molecular formula C7H4Cl2O2 B181264 3,4-Dichlorobenzoic acid CAS No. 51-44-5

3,4-Dichlorobenzoic acid

Cat. No.: B181264
CAS No.: 51-44-5
M. Wt: 191.01 g/mol
InChI Key: VPHHJAOJUJHJKD-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 60-80°C to ensure the selective chlorination at the 3rd and 4th positions .

Another method involves the oxidation of 3,4-dichlorotoluene using potassium permanganate or other strong oxidizing agents. The reaction is carried out in an aqueous medium under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the chlorination of benzoic acid using chlorine gas and a catalyst. The process is optimized for large-scale production by controlling the reaction temperature and chlorine gas flow rate to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3,4-Dichlorobenzoic acid can be compared with other chlorobenzoic acids, such as:

  • 2,4-Dichlorobenzoic Acid
  • 2,5-Dichlorobenzoic Acid
  • 3,5-Dichlorobenzoic Acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its herbicidal activity is more pronounced compared to other dichlorobenzoic acids, making it a valuable compound in agricultural applications .

Properties

IUPAC Name

3,4-dichlorobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHJAOJUJHJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024980
Record name 3,4-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
Source PubChem
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CAS No.

51-44-5
Record name 3,4-Dichlorobenzoic acid
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Record name 3,4-Dichlorobenzoic acid
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Record name 3,4-DICHLOROBENZOIC ACID
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Record name Benzoic acid, 3,4-dichloro-
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Record name 3,4-Dichlorobenzoic acid
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Record name 3,4-DICHLOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-dichlorobenzoic acid?

A1: this compound has a molecular formula of C7H4Cl2O2 and a molecular weight of 191.01 g/mol. []

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, researchers have employed various spectroscopic methods for characterization, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). [, , , , , ]

Q3: What is the crystal structure of this compound chloride?

A3: this compound chloride crystallizes in a monoclinic system with the space group P21/c. Its unit cell dimensions are a = 12.0518(15) Å, b = 9.7403(11) Å, c = 6.9562(9) Å, and β = 99.047(4)°. []

Q4: What is the solubility behavior of this compound?

A4: The solubility of this compound has been experimentally determined in various solvents, including water, ethanol, methyl butyrate, alkyl acetates, alkoxyalcohols, ethers, and binary aqueous-ethanol mixtures. [, , , , , , ]

Q5: Can the solubility of this compound be predicted?

A5: Yes, the Abraham solvation parameter model has been successfully employed to correlate and predict the solubility of this compound in different solvent systems. [, , , , , , ]

Q6: Can this compound be degraded by microorganisms?

A6: Yes, several bacterial species, including Corynebacterium jeikeium, Edwardsiella tarda, Enterobacter aerogenes, and Aeromonas hydrophila, have been shown to degrade this compound. [, , , , ] These bacteria can utilize the compound as a sole carbon and energy source. [, , ]

Q7: What factors influence the biodegradation of this compound?

A7: Factors such as substrate concentration, temperature, pH, agitation rate, carbon starvation, carbon adaptation, and the presence of specific carbon and nitrogen sources can significantly impact the biodegradation rate. [, , ]

Q8: What happens to this compound in composting and soil environments?

A8: Studies have shown that this compound can be generated during sludge composting, potentially from the hydrolysis of alkali-hydrolyzable conjugates present in raw sludge. [] The degradation rate of this compound varies depending on the soil type, with faster degradation observed in regosol compared to andosol. []

Q9: What is the metabolic fate of this compound in rats?

A9: In rats, this compound is primarily metabolized into a taurine conjugate, a unique observation considering that rats typically utilize glycine for amino acid conjugation reactions. []

Q10: How is this compound utilized in the pharmaceutical field?

A10: this compound serves as a key starting material in the synthesis of various pharmaceutical compounds, including novel 1,3,4-oxadiazole-2-one derivatives, which have shown promising antifungal activities. []

Q11: Does this compound play a role in material science?

A11: Yes, it has been used as a co-former in the development of co-crystals with theophylline. These co-crystals exhibit interesting mechanical properties, with 2D structures showing shearing behavior and 3D structures exhibiting brittleness. [] This highlights the potential of this compound in tuning the mechanical behavior of materials.

Q12: Can this compound be used in agricultural applications?

A12: While this compound itself hasn't been widely used in agriculture, its n-alkyl esters have been studied for their plant growth inhibition properties. [] Research suggests that the shorter chain esters are more effective due to their higher penetration rates into plant tissues. []

Q13: Are there any enzymatic applications of this compound?

A13: Research has focused on engineering the enzyme 4-chlorobenzoate:coenzyme A ligase (CBL) to accept this compound as a substrate. [] This is particularly relevant for bioremediation applications, where the ligase could potentially be used to degrade chlorinated benzoic acids, byproducts of PCB and DDT breakdown. []

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